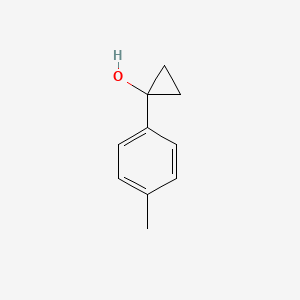

1-p-Tolylcyclopropanol

Description

1-p-Tolylcyclopropanol is a cyclopropane derivative featuring a para-methylphenyl (p-tolyl) substituent attached to a cyclopropanol ring. The p-tolyl group enhances steric and electronic effects, influencing solubility, stability, and interactions in synthetic or biological systems.

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(4-methylphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |

InChI Key |

RXURTCZBEWFHME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-p-Tolylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the synthetic route to maximize yield and minimize costs, including the use of efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

Cyclopropanols, including substituted derivatives like 1-p-tolylcyclopropanol, often undergo nucleophilic ring-opening due to the strain in the three-membered ring. For example, 1-bromo-2-(p-tolyl)cyclopropane reacts with potassium acetate in polar solvents (e.g., DMSO, t-butanol) to form ring-opened products like p-methylsinnamyl acetates, bypassing cyclopropane intermediates . While this specific bromo compound differs from the alcohol, the reactivity suggests that cyclopropanols may similarly undergo ring-opening under nucleophilic conditions, such as with amines, thiophenolates, or other nucleophiles.

Key observations from analogous systems:

-

Steric effects : Trans isomers react faster than cis isomers in polar solvents, likely due to solvation effects stabilizing transition states .

-

Electrophilicity : Cyclopropanes with electron-withdrawing groups (e.g., cyano, carbonyl) react more readily with nucleophiles, as seen in studies of electrophilic cyclopropanes .

Oxidation and Functional Group Transformations

Cyclopropanols can undergo oxidation to form ketones or carbonyl compounds. For instance, palladium-catalyzed cyclopropanation reactions often involve oxidative steps to generate cyclopropane rings . While direct oxidation data for this compound is unavailable, analogous cyclopropanols may oxidize to form 1-p-tolylcyclopropanone under conditions such as:

-

Pd(II/IV) catalysis : Oxidative functionalization of cyclopropane intermediates with hypervalent iodine reagents (e.g., PhI(OAc)₂) .

-

Acidic conditions : Potential rearrangement or ring-opening under acidic environments, though this is less well-documented for cyclopropanols compared to epoxides .

Stereochemical and Kinetic Considerations

-

Diastereoselectivity : In cyclopropanation reactions, steric effects and catalyst choice (e.g., bulky ligands) influence product stereochemistry . For example, bulky iron porphyrin catalysts favor trans-cyclopropanes, while less bulky systems may reverse selectivity .

-

Kinetic studies : Electrophilic cyclopropanes (e.g., spiro-activated derivatives) react rapidly with nucleophiles like thiophenolates, with rate constants determined via UV–vis spectrophotometry . While no kinetic data exists for this compound, such methods could be adapted to study its reactivity.

Limitations and Gaps in the Literature

The provided sources lack direct studies on This compound , focusing instead on related compounds like bromocyclopropanes, electrophilic cyclopropanes, and cyclopropanation catalysts. Key gaps include:

-

Mechanistic details : No data on transition states or intermediates for this specific alcohol.

-

Functional group compatibility : Uncertainty about how the hydroxyl group influences reactivity compared to halides or carbonyls.

Future Research Directions

To fully characterize this compound’s reactivity:

-

Kinetic studies : Monitor ring-opening rates with nucleophiles (e.g., thiophenolates) using stopped-flow UV–vis spectrophotometry .

-

Catalytic transformations : Explore oxidation/ketone formation using Pd(II/IV) or other metal catalysts .

-

Stereochemical analysis : Investigate diastereoselectivity in cyclopropanation or ring-opening reactions using chiral catalysts .

References

-

McComas, G. (1977). Reactions of 1-Bromo-2-(p-Tolyl)Cyclopropane with Nucleophiles in the Presence of Crown Ether.

-

Mayr, H., & Patz, M. (2019). Reaction Mechanism of Li and Mg Carbenoid Cyclopropanations.

-

Marquette University (n.d.). Synthesis of Cyclopropane Containing Natural Products.

-

De Gruyter (2023). Reactivity of Electrophilic Cyclopropanes.

-

Hamaker, C. G., et al. (2001). Catalytic Cyclopropanation with Iron(II) Complexes.

-

PMC (2009). Palladium (II/IV) Catalyzed Cyclopropanation Reactions.

-

PMC (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropanes.

-

RSC (n.d.). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross.

-

University of Michigan (n.d.). Palladium-Catalyzed Cyclopropanation Reactions and Site Selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that 1-p-Tolylcyclopropanol may exhibit therapeutic properties, particularly as an inhibitor of specific kinases involved in cancer progression. Although detailed studies are still required, preliminary findings suggest that this compound could have antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the biological activity of cyclopropane derivatives, including this compound, demonstrating their potential as inhibitors of cancer cell proliferation. The results indicated that structural modifications could enhance binding affinity to biological targets, leading to improved therapeutic efficacy against cancer.

The biological activity of this compound is primarily attributed to its interaction with protein kinases. These interactions can lead to insights into the mechanisms of action against cancer cell proliferation. Research has shown that derivatives of this compound may bind effectively to specific kinases, suggesting a pathway for further exploration in drug development .

Potential Mechanisms:

- Inhibition of Kinase Activity: By binding to the active sites of kinases, this compound may disrupt signaling pathways essential for cancer cell survival.

- Antiproliferative Effects: Initial studies indicate that this compound can reduce cell viability in certain cancer cell lines, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 1-p-Tolylcyclopropanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strain also contributes to its unique reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Positional Isomerism: p-Tolyl vs. o-Tolyl

- This compound vs. In contrast, the ortho-substituted analog (o-tolyl) experiences steric strain between the methyl group and cyclopropane ring, which may lower melting points and solubility .

Functional Group Variations: Alcohol vs. Carboxylic Acid

- This compound vs. 1-(p-Tolyl)cyclopropanecarboxylic acid: The carboxylic acid derivative (CAS 83846-66-6) has a higher molecular weight (188.21 vs. ~148.20) and log P due to the polar COOH group. This functional group enables salt formation and broader utility in peptide coupling or metal-organic frameworks .

Substituent Effects: Alkyl vs. Aryl

- 1-Ethylcyclopropanol (CAS 57872-31-8): The ethyl group reduces steric bulk compared to p-tolyl, resulting in lower molecular weight (86.13) and higher volatility. Such analogs are often used as model compounds for studying cyclopropane ring-opening reactions .

- 1-[1,1′-Biphenyl]-4-ylcyclopropanol: The biphenyl substituent introduces extended π-conjugation, which could enhance UV absorption or fluorescence properties, making it relevant in optoelectronic materials .

Biological Activity

1-p-Tolylcyclopropanol, a derivative of cyclopropane, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This compound features a cyclopropane ring substituted with a p-tolyl group, which may influence its interaction with biological systems.

- Molecular Formula : C₁₁H₁₂O

- Molecular Weight : Approximately 164.21 g/mol

The structure of this compound allows for various chemical modifications, which can enhance its biological activity. The presence of the cyclopropane moiety often contributes to strain and reactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

Research indicates that cyclopropane derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antitumor Activity : Cyclopropane derivatives have shown promise as inhibitors of certain kinases involved in cancer progression. For instance, studies suggest that modifications to the cyclopropane structure can enhance antiproliferative effects against various cancer cell lines .

- Antimicrobial Properties : Compounds containing cyclopropane rings have demonstrated antibacterial and antifungal activities. For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness .

- Enzyme Inhibition : Cyclopropane derivatives can interact with enzymes, potentially leading to inhibition of their activity. This mechanism is crucial for understanding their therapeutic potential in treating diseases linked to enzyme dysfunction .

Antitumor Activity

A study focused on the synthesis and evaluation of this compound derivatives revealed significant antiproliferative effects against human myeloid leukemia cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the cyclopropane ring could enhance cytotoxicity while minimizing off-target effects .

Antimicrobial Activity

In another investigation, a series of cyclopropane-containing compounds were tested for their antimicrobial properties. Results indicated that certain derivatives exhibited moderate to excellent activity against E. coli and C. albicans. The minimum inhibitory concentration (MIC) values ranged from 16 μg/mL to 80 μg/mL for the most active compounds .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Kinase Inhibition : Structural analysis suggests that the compound may bind to specific kinase domains, inhibiting their activity and leading to reduced cancer cell proliferation.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of key metabolic pathways is hypothesized to contribute to its antimicrobial effects.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Structure | Contains a chlorophenyl group; different electronic properties. |

| 1-(Phenyl)cyclopropanecarboxylic acid | Structure | Lacks methyl substitution; potentially different reactivity. |

| This compound | Structure | Unique due to its combination of cyclopropane with an aromatic p-tolyl substituent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.